molecular formula C14H20N4O6 B4975338 2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol

2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol

Cat. No.: B4975338
M. Wt: 340.33 g/mol
InChI Key: KBORAUJAPBGUAS-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol is a complex organic compound characterized by its unique molecular structure. This compound features a morpholine ring, nitro groups, and a propanol backbone, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O6/c1-14(2,9-19)15-10-7-12(16-3-5-24-6-4-16)13(18(22)23)8-11(10)17(20)21/h7-8,15,19H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBORAUJAPBGUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol typically involves the reaction of 2-Hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture is stirred under reflux conditions for about an hour, followed by crystallization to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups into the morpholine ring.

Scientific Research Applications

2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol involves its interaction with specific molecular targets. The nitro groups and morpholine ring play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)butan-1-one: Shares a similar morpholine ring structure.

    1-(2-Hydroxy-2-methyl-propyl)pyrazole-4-yl]boronic acid pinacol ester: Contains a similar propanol backbone.

    2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Features a similar morpholine ring and methyl group .

Uniqueness

What sets 2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol apart is its combination of a morpholine ring with nitro groups and a propanol backbone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

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